Sodium isotridecyl sulphate
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Overview
Description
Sodium isotridecyl sulphate is an anionic surfactant with the molecular formula C13H27NaO4S and a molecular weight of 302.406 g/mol . It is commonly used in various industrial and scientific applications due to its excellent surfactant properties, including its ability to lower surface tension and enhance the solubility of hydrophobic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isotridecyl sulphate is typically synthesized through the sulfation of isotridecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions involve a continuous reactor, such as a falling film reactor, with a mole ratio of sulfur trioxide to isotridecyl alcohol polyoxyethylene ether of 1:1, and a temperature range of 30-60°C .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The process includes the polymerization of isotridecyl alcohol and ethylene oxide to form isotridecyl alcohol polyoxyethylene ether, which is then sulfated with sulfur trioxide and neutralized with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium isotridecyl sulphate primarily undergoes hydrolysis under acidic conditions, leading to the formation of isotridecyl alcohol and sulfuric acid . It is stable in alkaline and weak acidic environments but hydrolyzes easily in strong acids .
Common Reagents and Conditions:
Hydrolysis: Strong acids such as hydrochloric acid or sulfuric acid.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfated product.
Major Products Formed:
Hydrolysis: Isotridecyl alcohol and sulfuric acid.
Neutralization: this compound.
Scientific Research Applications
Sodium isotridecyl sulphate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chromatography: It is used in reverse-phase high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.
Pharmacokinetics: It is suitable for pharmacokinetic studies due to its ability to enhance the solubility of hydrophobic drugs.
Biological Studies: It is used in studies involving cell membrane interactions and protein-ligand binding due to its surfactant properties.
Mechanism of Action
Sodium isotridecyl sulphate exerts its effects by interacting with lipid molecules in cell membranes, leading to the disruption of the membrane structure. This disruption enhances the permeability of the membrane, allowing for the solubilization and transport of hydrophobic compounds . The compound targets lipid bilayers and can cause the formation of micelles, which encapsulate hydrophobic molecules and enhance their solubility .
Comparison with Similar Compounds
Sodium dodecyl sulphate (SDS): Another anionic surfactant with similar properties but a shorter alkyl chain.
Sodium tetradecyl sulphate: Similar in structure but with a longer alkyl chain.
Uniqueness: Sodium isotridecyl sulphate is unique due to its branched alkyl chain, which provides distinct surfactant properties compared to linear alkyl chain surfactants like sodium dodecyl sulphate. The branched structure enhances its ability to lower surface tension and improve solubility of hydrophobic compounds .
Properties
CAS No. |
84681-74-3 |
---|---|
Molecular Formula |
C13H27NaO4S |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
sodium;11-methyldodecyl sulfate |
InChI |
InChI=1S/C13H28O4S.Na/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;/h13H,3-12H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
HRQLTGOBEVLWIH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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